3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Overview
Description
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride is a compound of significant interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of multiple ether linkages and a terminal amino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid hydrochloride typically involves a multi-step process starting from tetraethylene glycol. The synthetic route includes the following steps :
Esterification: Tetraethylene glycol is esterified to form the corresponding ester.
Mesylation: The ester is then converted to a mesylate.
Azide Substitution: The mesylate undergoes substitution with azide.
Reduction: The azide is reduced to form the corresponding amine.
Hydrolysis: The final step involves hydrolysis to yield 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid, which is then converted to its hydrochloride salt.
All reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Esterification: The carboxyl group can be esterified under appropriate conditions.
Common reagents used in these reactions include mesyl chloride for mesylation, sodium azide for azide substitution, and reducing agents like hydrogen or palladium on carbon for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a linker in the conjugation of biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Employed in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid hydrochloride is primarily based on its ability to form stable conjugates with other molecules. The amino group can react with carboxyl or other reactive groups to form amide or other linkages, facilitating the delivery of drugs or other active agents to specific targets. The ether linkages provide flexibility and solubility, enhancing the compound’s utility in various applications .
Comparison with Similar Compounds
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride can be compared with other polyethylene glycol (PEG) derivatives, such as:
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid: Similar structure but without the hydrochloride salt.
tert-Butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate: Contains a tert-butyl ester group instead of a carboxyl group
The uniqueness of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid hydrochloride lies in its combination of amino and carboxyl groups, which allows for versatile chemical modifications and applications .
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6.ClH/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14;/h1-10,12H2,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSLLYWLQUZJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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